4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid
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Overview
Description
4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is an organic compound with a complex structure that includes a benzenesulfonamido group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamido intermediate: This step involves the reaction of 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride with an appropriate amine under basic conditions to form the benzenesulfonamido intermediate.
Coupling with benzoic acid: The benzenesulfonamido intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzenesulfonamido group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[2-Hydroxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid.
Reduction: Formation of 4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzylamine.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the benzenesulfonamido group.
4-Methylbenzenesulfonamide: Contains the benzenesulfonamido group but lacks the benzoic acid moiety.
2-Methoxy-4-methylbenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
Uniqueness
4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is unique due to the presence of both the benzenesulfonamido group and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)9-12(15)3)25(22,23)19-14-7-5-13(6-8-14)18(20)21/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYODFQLYKUGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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